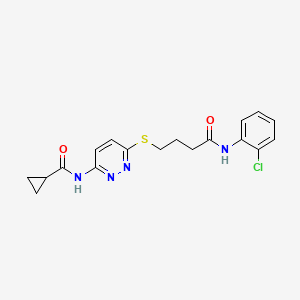

![molecular formula C12H12N2O2 B2924378 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2196214-88-5](/img/structure/B2924378.png)

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . It belongs to the family of pyridopyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through various methods. One such method involves a metal-free C-3 chalcogenation process, which can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . Another method involves a multicomponent synthesis starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are diverse. For instance, a metal-free C-3 chalcogenation process has been used to synthesize 3-ArS/ArSe derivatives . Other reactions include a copper-catalyzed domino synthesis and a multicomponent synthesis .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antagonism and Enzyme Inhibition

The compound exhibits versatile biological activities, including CXCR3 antagonism and HLE inhibition , which are crucial in the development of new pharmaceuticals . These properties suggest potential applications in treating inflammatory diseases and other conditions where chemokine receptor modulation and leukocyte elastase inhibition are therapeutic targets.

Antimicrobial Agents

A study has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one possess significant antimicrobial activity . This indicates that 2-cyclobutoxy derivatives could be used in developing new antimicrobial agents against a range of pathogenic bacteria, both Gram-positive and Gram-negative.

Agrochemicals: Pesticides and Herbicides

The structural motif of 4H-pyrido[1,2-a]pyrimidin-4-one is found in various agrochemicals . The compound’s derivatives could be explored for their potential use in pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Material Science: Polymer Materials

Organosulfur and organoselenium compounds derived from 4H-pyrido[1,2-a]pyrimidin-4-one are used in material science, particularly in the creation of polymer materials . These materials have applications in various industries, including automotive, aerospace, and electronics.

Chemical Synthesis: Chalcogenation

The compound is used in metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This chemical process is valuable for creating compounds with broad functional group tolerance, which can be used in further synthetic applications.

Therapeutic Agents: Antioxidants and Antihypertensives

Due to the extensive use of organoselenium species as therapeutically active agents, derivatives of the compound could be explored for their antioxidant and antihypertensive properties . These applications are significant in the treatment and management of various cardiovascular diseases.

Wirkmechanismus

Target of Action

It’s known that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit versatile biological activities , suggesting they interact with multiple targets.

Mode of Action

It’s known that the compound can undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s ability to undergo c-3 chalcogenation suggests it may influence pathways involving sulfur and selenium .

Result of Action

The compound’s ability to undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives suggests it may have significant synthetic utility .

Action Environment

It’s known that the compound’s c-3 chalcogenation reaction proceeds under mild conditions , suggesting it may be relatively stable under a range of environmental conditions.

Eigenschaften

IUPAC Name |

2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBRHNAQWVRLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

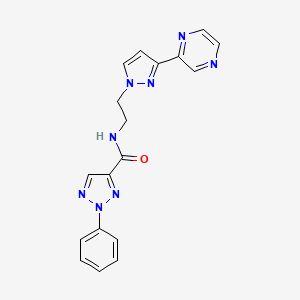

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)

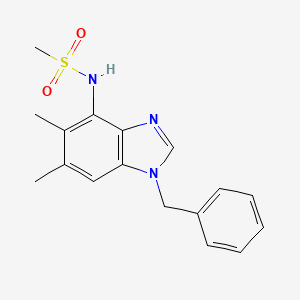

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)

![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)

![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)